molecular formula C11H10BrNO2 B1417080 Methyl 3-bromo-6-cyano-2-methylphenylacetate CAS No. 1805596-40-0

Methyl 3-bromo-6-cyano-2-methylphenylacetate

Cat. No.: B1417080
CAS No.: 1805596-40-0
M. Wt: 268.11 g/mol
InChI Key: NCBJPXGKYDFGDL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-cyano-2-methylphenylacetate is an organic compound with a complex structure that includes bromine, cyano, and methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-6-cyano-2-methylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-cyano-2-methylphenylacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetates, while reduction of the cyano group can produce amines .

Scientific Research Applications

Methyl 3-bromo-6-cyano-2-methylphenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-bromo-6-cyano-2-methylphenylacetate exerts its effects involves interactions with various molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the reactivity and stability of the compound. These interactions can affect biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-6-cyano-3-methylphenylacetate
  • Methyl 4-bromo-6-cyano-2-methylphenylacetate

Uniqueness

Methyl 3-bromo-6-cyano-2-methylphenylacetate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of bromine, cyano, and methyl groups in this particular arrangement provides distinct chemical properties compared to its isomers.

Properties

IUPAC Name

methyl 2-(3-bromo-6-cyano-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-9(5-11(14)15-2)8(6-13)3-4-10(7)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBJPXGKYDFGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1CC(=O)OC)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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